molecular formula C16H15ClFN3O2 B3885634 N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-2-(2-methoxyanilino)acetamide

N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-2-(2-methoxyanilino)acetamide

Cat. No.: B3885634
M. Wt: 335.76 g/mol
InChI Key: HAOKPXHEWAKPEY-UKWGHVSLSA-N
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Description

N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-2-(2-methoxyanilino)acetamide is an organic compound characterized by its complex structure, which includes chloro, fluoro, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-2-(2-methoxyanilino)acetamide typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 2-methoxyaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-2-(2-methoxyanilino)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the imine group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-2-(2-methoxyanilino)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-2-(2-methoxyanilino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-2-(4-chloro-2-methylphenoxy)acetamide
  • N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-2-(4-chloro-2-methylphenoxy)acetamide

Uniqueness

N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-2-(2-methoxyanilino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-2-(2-methoxyanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3O2/c1-23-15-8-3-2-7-14(15)19-10-16(22)21-20-9-11-12(17)5-4-6-13(11)18/h2-9,19H,10H2,1H3,(H,21,22)/b20-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOKPXHEWAKPEY-UKWGHVSLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCC(=O)NN=CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NCC(=O)N/N=C\C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-2-(2-methoxyanilino)acetamide
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N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-2-(2-methoxyanilino)acetamide
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N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-2-(2-methoxyanilino)acetamide
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N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-2-(2-methoxyanilino)acetamide
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N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-2-(2-methoxyanilino)acetamide
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N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-2-(2-methoxyanilino)acetamide

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